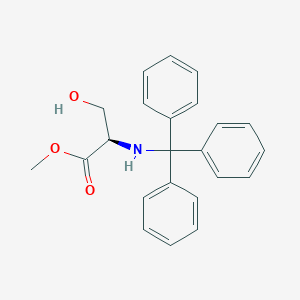

Methyl trityl-D-serinate

CAS No.: 116457-91-1

Cat. No.: VC8053959

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116457-91-1 |

|---|---|

| Molecular Formula | C23H23NO3 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | methyl (2R)-3-hydroxy-2-(tritylamino)propanoate |

| Standard InChI | InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 |

| Standard InChI Key | LXAWQKKSNNYYEK-OAQYLSRUSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

| SMILES | COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Methyl trityl-D-serinate (CAS 116457-91-1) is the D-enantiomer of serine derivatized with a trityl group on the amino moiety and a methyl ester on the carboxyl group . Its molecular formula is , with a molar mass of 361.44 g/mol . The trityl group () provides steric bulk, shielding the amino group from undesired reactions during peptide synthesis . The D-configuration at the alpha-carbon distinguishes it from the more common L-serine derivatives, imparting distinct biochemical interactions .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported (L-form: 148–150°C) | |

| Optical Activity () | (extrapolated from L-form data) | |

| Solubility | Methanol (soluble) | |

| Density | 1.169 g/cm³ (predicted) |

The compound’s low solubility in nonpolar solvents, attributed to the trityl group’s aromaticity, necessitates polar aprotic solvents like dimethylformamide (DMF) for synthetic applications .

Synthesis and Optimization Strategies

Conventional Tritylation Methods

-

Solvolysis in aqueous media: Hydrolysis of reduces yields to 25–50% .

-

Poor solubility: N-trityl amino acids aggregate in organic phases, complicating purification .

Catalytic Advances

Patent EP1917234A1 discloses a metallic catalysis approach using palladium or copper complexes to enhance reaction efficiency . Key improvements include:

-

Selective protection: Primary amines are tritylated preferentially over hydroxyl groups, enabling orthogonal protection in multifunctional molecules .

-

Reduced racemization: The trityl group stabilizes the alpha-carbon, minimizing epimerization during prolonged reactions .

A representative optimized procedure:

-

Dissolve D-serine methyl ester (1 eq) in anhydrous DMF.

-

Add (1.2 eq) and catalytic (0.05 eq).

-

Stir at 25°C for 12 h under .

-

Quench with ice water and extract with ethyl acetate.

Applications in Peptide and Pharmaceutical Chemistry

Peptide Synthesis

The trityl group’s stability under basic conditions makes methyl trityl-D-serinate ideal for solid-phase peptide synthesis (SPPS) . Advantages include:

-

Racemization suppression: The bulky trityl group hinders base-induced epimerization at the alpha-carbon during coupling steps .

-

Orthogonal deprotection: Mild acidic conditions (e.g., 1% TFA in DCM) remove the trityl group without affecting tert-butyl or Fmoc protections .

Drug Development

D-Serine derivatives are investigated for NMDA receptor modulation, relevant in treating schizophrenia and neurodegenerative diseases . The trityl group facilitates selective functionalization of the amino group, enabling the synthesis of analogs with enhanced blood-brain barrier permeability .

Comparative Analysis of D- and L-Stereoisomers

While the L-enantiomer (CAS 4465-44-5) shares identical physical properties, their biochemical roles diverge significantly:

| Parameter | Methyl Trityl-D-Serinate | Methyl Trityl-L-Serinate |

|---|---|---|

| Receptor Binding | NMDA glycine site antagonist | NMDA co-agonist |

| Metabolic Stability | Higher (resistant to DAO enzyme) | Lower (DAO substrate) |

This enantiomeric differentiation underscores the importance of stereochemical control in synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume